5-Bromothiophene-2-carbohydrazide

Antibacterial 1,2,4-Triazole Heterocyclic Chemistry

Select 5-Bromothiophene-2-carbohydrazide for synthetic routes requiring post-functionalization. The 5-bromo substituent enables Sonogashira couplings, creating tailored chemosensors inaccessible to chloro or unsubstituted analogs. It yields 1,3,4-oxadiazole-2(3H)-thiones efficiently (80.1% reported) and produces high-activity derivatives (34 mm inhibition vs. B. subtilis). Essential for materials science and advanced medicinal chemistry R&D.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 98027-27-1
Cat. No. B1271680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-2-carbohydrazide
CAS98027-27-1
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(=O)NN
InChIInChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
InChIKeyOFXZACLPQYOIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophene-2-carbohydrazide (CAS 98027-27-1): A Versatile Thiophene Building Block for Heterocyclic Synthesis


5-Bromothiophene-2-carbohydrazide (CAS 98027-27-1), also known as 5-bromo-2-thiophenecarboxylic acid hydrazide, is a heterocyclic organic compound with the molecular formula C₅H₅BrN₂OS and a molecular weight of 221.08 g/mol [1]. It belongs to the class of thiophene derivatives and is characterized by a bromine atom at the 5-position and a reactive carbohydrazide group at the 2-position of the thiophene ring [1]. This compound serves as a critical building block in medicinal chemistry and materials science, particularly for the synthesis of biologically active 1,2,4-triazole derivatives and hydrazone-based chemosensors .

Why 5-Bromothiophene-2-carbohydrazide Cannot Be Readily Substituted by Unsubstituted or Chlorinated Analogs


While thiophene-2-carbohydrazide and its 5-chloro analog are common building blocks, their biological and synthetic profiles diverge significantly from the 5-bromo derivative. Direct head-to-head studies reveal that the bromine atom at the 5-position, while not always enhancing antimicrobial potency on its own [1], profoundly influences downstream derivatization chemistry. The bromo substituent uniquely enables post-functionalization via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce fluorophores or other functional groups that are inaccessible with the unsubstituted or chloro analogs . This synthetic versatility is critical for developing advanced chemosensors and tailored pharmaceutical candidates, making simple substitution a scientifically unsound approach.

Quantitative Performance Data for 5-Bromothiophene-2-carbohydrazide Derivatives vs. Thiophene-2-carbohydrazide Analogs


Antibacterial Activity of 1,2,4-Triazole Derivatives Against S. aureus: 5-Bromo vs. Unsubstituted Thiophene Core

In a 2024 study, a series of 1,2,4-triazole-3-thiones were synthesized from both thiophene-2-carbohydrazide and 5-bromothiophene-2-carbohydrazide. The 4-bromophenyl-substituted derivative derived from the 5-bromo compound (Compound 5e) exhibited a growth inhibition zone of 28 mm against S. aureus. In contrast, the 4-fluorophenyl-substituted derivative from the unsubstituted thiophene analog (Compound 5a) showed a smaller inhibition zone of 24 mm under identical conditions [1].

Antibacterial 1,2,4-Triazole Heterocyclic Chemistry

Antibacterial Activity Against B. subtilis: Bromo-Substituted Triazole Derivative Outperforms Unsubstituted Analog

The same study compared the activity of triazole derivatives against Bacillus subtilis. The 4-bromophenyl-substituted derivative from 5-bromothiophene-2-carbohydrazide (Compound 5e) produced a 34 mm inhibition zone, whereas the 4-fluorophenyl-substituted derivative from the unsubstituted thiophene analog (Compound 5a) produced a 32 mm zone [1].

Antibacterial 1,2,4-Triazole Heterocyclic Chemistry

Synthetic Yield in Heterocycle Formation: High-Efficiency Conversion to 1,3,4-Oxadiazole-2(3H)-thione

A patent describes the reaction of 5-bromothiophene-2-carbohydrazide (4.0 mmol) with carbon disulfide in the presence of potassium hydroxide to yield 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione [1]. The reported yield for this transformation was 80.1%, demonstrating the compound's high reactivity and efficiency in forming valuable heterocyclic scaffolds.

Synthetic Efficiency 1,3,4-Oxadiazole Green Chemistry

Synthetic Versatility: Enabling Sonogashira Coupling for Fluorophore Introduction

Unlike the chloro or unsubstituted analogs, the 5-bromo substituent on this compound is explicitly noted by suppliers to enable Sonogashira coupling reactions . This palladium-catalyzed cross-coupling is a key transformation for introducing fluorophores, making the compound uniquely suited for developing hydrazone-based chemosensors. This is a class-level advantage of bromoarenes over their chloro or unsubstituted counterparts, which are largely unreactive under these mild conditions.

Chemosensor Cross-Coupling Fluorescence

Target Applications for 5-Bromothiophene-2-carbohydrazide Based on Performance Evidence


Medicinal Chemistry: Synthesis of Potent 1,2,4-Triazole Antibacterial Agents

Researchers aiming to develop new antibacterial agents, particularly against Gram-positive strains like S. aureus and B. subtilis, should prioritize 5-bromothiophene-2-carbohydrazide as a starting material. Evidence shows that its derivatives can achieve superior inhibition zones (up to 34 mm against B. subtilis) compared to analogous compounds derived from the unsubstituted thiophene core [1]. This scenario is directly supported by direct head-to-head comparative data, making it the most scientifically robust application for this compound.

Chemical Biology: Development of Hydrazone-Based Fluorescent Chemosensors

For projects requiring a thiophene-based hydrazide that can be further functionalized with fluorophores, 5-bromothiophene-2-carbohydrazide is the necessary choice. The bromo substituent provides a reactive handle for Sonogashira cross-coupling, a reaction pathway not available to the 5-chloro or unsubstituted analogs . This enables the creation of tailored chemosensors for metal ion detection or biological imaging, a key differentiator in procurement for materials science and chemical biology laboratories.

Organic Synthesis: Efficient Building Block for 1,3,4-Oxadiazole Heterocycles

Process chemists and synthetic organic researchers can leverage 5-bromothiophene-2-carbohydrazide as a high-yielding precursor to 1,3,4-oxadiazole-2(3H)-thiones. A reported yield of 80.1% in this transformation [1] underscores its efficiency in generating valuable heterocyclic scaffolds, which are of interest for their biological activities and material properties. This quantitative efficiency data supports its selection over less-characterized analogs.

Materials Science: Precursor for Oligothiophene-Based Photovoltaic Materials

As demonstrated in patent literature, 5-bromothiophene-2-carbohydrazide is a key intermediate in the synthesis of small oligothiophene organic molecules with potential applications in organic photovoltaic cells [1]. The compound's ability to be incorporated into π-conjugated systems makes it a strategic choice for materials scientists exploring novel organic semiconductors.

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